molecular formula C12H12N2OS B8326068 4-(Benzoylthiomethyl)-1-methylpyrazole

4-(Benzoylthiomethyl)-1-methylpyrazole

Cat. No.: B8326068
M. Wt: 232.30 g/mol
InChI Key: RKFDCFAJGDIMAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Benzoylthiomethyl)-1-methylpyrazole is a pyrazole derivative characterized by a 1-methyl group at the pyrazole ring’s nitrogen and a benzoylthiomethyl substituent at the 4-position. The benzoylthiomethyl group (–SCH₂C₆H₅CO–) introduces a sulfur atom and a methylene bridge, distinguishing it from simpler pyrazole derivatives.

Properties

Molecular Formula

C12H12N2OS

Molecular Weight

232.30 g/mol

IUPAC Name

S-[(1-methylpyrazol-4-yl)methyl] benzenecarbothioate

InChI

InChI=1S/C12H12N2OS/c1-14-8-10(7-13-14)9-16-12(15)11-5-3-2-4-6-11/h2-8H,9H2,1H3

InChI Key

RKFDCFAJGDIMAL-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CSC(=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

The compound is structurally analogous to 4-aroyl-1-methylpyrazoles (e.g., 4-(4-bromobenzoyl)-1-methylpyrazole) but differs in the substitution of the aroyl group with a benzoylthiomethyl moiety. Key structural comparisons include:

  • Substituent Electronic Effects : The benzoylthiomethyl group combines a thioether (–S–) and a benzoyl group, which may confer electron-withdrawing and steric effects distinct from purely aromatic (e.g., bromobenzoyl) or alkyl substituents.
Table 1: Structural and Physicochemical Comparison
Compound Name Substituent at Position 4 Molecular Weight (g/mol) Melting Point (°C) Source
4-(4-Bromobenzoyl)-1-methylpyrazole 4-Bromobenzoyl 418 137–138
4-(4-Chlorobenzoyl)-1-methylpyrazole 4-Chlorobenzoyl 330 103–105
1-Methyl-4-(4-methylbenzoyl)pyrazole 4-Methylbenzoyl 290 92–93
3-Methylpyrazole 82.10
4-(Benzoylthiomethyl)-1-methylpyrazole Benzoylthiomethyl ~303* Hypothetically lower

*Estimated based on substituent addition to 1-methylpyrazole (MW 82.10 + C₈H₇OS = 303.28).

Physicochemical Properties

  • Melting Points : Aroyl-substituted pyrazoles (e.g., 4-bromobenzoyl derivative: 137–138°C ) exhibit higher melting points due to aromatic stacking and hydrogen bonding. The benzoylthiomethyl group’s thioether linkage may reduce crystallinity, leading to a lower hypothetical melting point for the target compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.